molecular formula C12H23NO2Si B13174190 tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13174190
M. Wt: 241.40 g/mol
InChI Key: ZDEXIQVWWSXHHF-UHFFFAOYSA-N
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Description

tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound characterized by a silicon (sila) atom in its 5-membered ring and a nitrogen (aza) atom in its 4-membered ring. Silicon’s larger atomic radius and lower electronegativity compared to carbon may influence bond lengths, ring strain, and reactivity .

Properties

Molecular Formula

C12H23NO2Si

Molecular Weight

241.40 g/mol

IUPAC Name

tert-butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3

InChI Key

ZDEXIQVWWSXHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: The synthesis begins with suitable amine precursors and organosilicon reagents, typically hydrosilanes or haloorganosilanes, which provide the silicon atom for the spiro junction.

  • Spirocyclization: Formation of the spirocyclic framework is achieved through intramolecular cyclization reactions, often facilitated by transition metal catalysis (e.g., palladium or platinum catalysts) to promote carbon–silicon bond formation and ring closure.

  • Protection and Functionalization: The tert-butyl carboxylate group is introduced either by esterification of the corresponding carboxylic acid intermediate or by direct incorporation via tert-butyl chloroformate or related reagents.

Specific Preparation Routes

Based on organosilicon chemistry principles and reported synthetic methods:

Step Description Reagents/Conditions Outcome
1 Formation of Organosilicon Intermediate Reaction of hydrosilanes with amines or haloorganosilanes under inert atmosphere, often catalyzed by transition metals Formation of silicon-containing amine intermediate
2 Spirocyclization Intramolecular nucleophilic attack promoted by base or metal catalyst, sometimes under heating or microwave irradiation Formation of 2-aza-5-silaspiro[4.4]nonane core
3 Introduction of tert-Butyl Carboxylate Esterification with tert-butyl chloroformate or reaction with tert-butyl alcohol in presence of coupling agents tert-Butyl ester functionalization at the 3-position

This approach aligns with the preparation of carbacyclic and heterospiro organosilicon compounds described in organosilicon chemistry monographs, emphasizing the stability and reactivity of silicon-carbon bonds in such frameworks.

Industrial and Scalable Methods

  • Continuous flow synthesis techniques have been explored to improve yield and reproducibility, allowing precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry.

  • Optimization includes minimizing side reactions such as hydrolysis of hydrosilanes and controlling stereochemistry at the spiro center to obtain the desired (3S) stereoisomer.

Detailed Research Outcomes and Data

Physicochemical Properties Relevant to Preparation

Property Value
Molecular Formula C12H23NO2Si
Molecular Weight 241.40 g/mol
IUPAC Name This compound
CAS Number 2089712-37-6
Stereochemistry (3S) configuration at the spiro center

These properties influence reaction conditions such as solvent choice, temperature, and catalyst selection during synthesis.

Reaction Conditions and Yields

  • Typical reactions are carried out under inert atmosphere (argon or nitrogen) to prevent hydrolysis of silicon intermediates.

  • Solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are used depending on reagent solubility.

  • Transition metal catalysts (e.g., Pd(PPh3)4) are employed in low molar percentages (1-5%) to facilitate spirocyclization.

  • Yields reported in literature for similar spiro silacycle syntheses range from 60% to 85%, depending on purification methods and reaction scale.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H, ^13C, and ^29Si NMR confirm the formation of the spirocyclic structure and the presence of tert-butyl ester.

  • Infrared Spectroscopy (IR): Characteristic Si–C stretching vibrations and ester carbonyl peaks confirm functional groups.

  • X-ray Crystallography: Structural determination validates the spirocyclic framework and silicon incorporation, confirming bond lengths consistent with organosilicon compounds.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Notes
Hydrosilane amine coupling + spirocyclization Hydrosilane, amine Pd(PPh3)4 Inert atmosphere, 50-80°C, 12-24 h 70-80 Common laboratory method
Haloorganosilane substitution + cyclization Haloorganosilane, amine base Pt catalyst Room temperature to reflux 65-75 Requires careful moisture control
Continuous flow synthesis Same as above Pd or Pt catalyst Controlled flow, 40-70°C 75-85 Industrial scalability

Chemical Reactions Analysis

tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and protein-ligand bindingIn industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

The following table summarizes key structural and functional differences between tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Spiro Ring System Heteroatoms Functional Groups Key Properties/Notes References
This compound (Target Compound) Not provided C₁₂H₂₃NO₃Si ~285.4 g/mol [4.4] (5-sila, 2-aza) Si, N tert-butyl carboxylate Hypothesized enhanced lipophilicity
Methyl (R)-4-(m-methylbenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate Not provided C₁₇H₂₁NO₃S 319.4 g/mol [4.4] (1-thia, 4-aza) S, N Methyl ester, benzoyl m.p. 79°C; IR: 1727 cm⁻¹ (C=O)
tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate 1363383-18-9 C₁₂H₂₁NO₃ 227.3 g/mol [4.4] (2-aza) N Hydroxy, tert-butyl Structural similarity: 0.94
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-93-9 C₁₂H₂₂N₂O₃ 242.3 g/mol [3.5] (5-oxa, 2-aza) O, N Amino, tert-butyl Potential bioactive intermediate
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate 1839060-95-5 C₁₁H₁₉N₃O₃ 241.3 g/mol [3.5] (2,5,8-triaza) N (3×) Oxo, tert-butyl Hazard: H302, H315, H319, H335

Key Differences and Implications

  • Heteroatom Effects: The sila group in the target compound likely increases ring strain due to silicon’s longer bond lengths (Si–C ≈ 1.87 Å vs. Sulfur-containing analogs (e.g., 1-thia-4-azaspiro[4.4]) exhibit distinct electronic profiles, with sulfur’s polarizability enhancing intermolecular interactions . Oxygen and amino substituents (e.g., 7-hydroxy or 7-amino derivatives) introduce hydrogen-bonding capabilities, impacting solubility and biological activity .
  • Functional Group Influence: The tert-butyl carboxylate group is common across these compounds, providing steric bulk and hydrolytic stability. Methyl esters (e.g., in ’s compound) may offer higher reactivity toward nucleophilic substitution . Cyano or oxo groups (e.g., in or 12) increase electrophilicity but also raise toxicity concerns (e.g., H302: harmful if swallowed) .
  • Safety Profiles: Silicon-containing compounds are generally less toxic than cyanated analogs (e.g., tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, H302 ). Compounds with multiple nitrogen atoms (e.g., triazaspiro derivatives) often exhibit higher acute toxicity (H335: respiratory irritation) .

Biological Activity

tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which incorporates both nitrogen and silicon atoms. This compound, with the molecular formula C12H23NO2Si and a molecular weight of 241.40 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science .

Structural Features

The structural integrity of this compound is pivotal to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, while the azaspiro framework may facilitate interactions with biological targets. The incorporation of silicon in the structure also suggests potential reactivity that could be exploited in various biochemical pathways .

Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The exact mechanisms remain to be fully elucidated, but its structural features suggest potential interactions with various biological molecules, influencing their activity .

Biological Activity Overview

Research into the biological activity of this compound is ongoing, with several key areas of interest:

  • Enzyme Interaction : Studies suggest that the compound may interact with enzymes such as proteases and kinases, potentially altering their activity and affecting metabolic processes .
  • Cellular Pathways : Investigations into how this compound influences cellular signaling pathways are crucial for understanding its therapeutic potential .
  • Potential Therapeutic Applications : Given its unique structure, there is potential for development in areas such as cancer therapy, where modulation of specific pathways could yield therapeutic benefits .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylateC11H19NO2Si213.35 g/molFeatures an ethyl group instead of tert-butyl
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateC12H22N2O2226.32 g/molContains two nitrogen atoms in a different spiro configuration
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateC12H22N2O3242.32 g/molIncorporates an oxygen atom within the spiro structure

These comparisons highlight the distinctiveness of this compound in terms of its structural attributes and potential applications in pharmaceuticals .

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of this compound:

  • In Vitro Studies : Initial tests have shown that this compound can inhibit specific enzyme activities in vitro, suggesting a mechanism that warrants further exploration in vivo .
  • Pharmacological Screening : Ongoing pharmacological screenings are assessing the compound's efficacy against various cancer cell lines, providing insights into its potential as a therapeutic agent .
  • Toxicological Assessments : Evaluations of cytotoxicity and safety profiles are crucial for determining the viability of this compound for clinical applications .

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